molecular formula C9H9N5O B1337096 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide CAS No. 32725-40-9

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1337096
CAS No.: 32725-40-9
M. Wt: 203.2 g/mol
InChI Key: IPHHBFKFTWYYAB-UHFFFAOYSA-N
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Description

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide (CAS 33974-26-4) is a high-purity heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This molecule integrates a pyrazole core, known for its wide spectrum of biological activities, with a pyridine ring and a carbohydrazide functional group . The pyrazole nucleus is a recognized pharmacophore in numerous therapeutic agents, documented to exhibit antimicrobial, anti-inflammatory, anticancer, and antitumor activities . The carbohydrazide moiety is a particularly valuable building block for the synthesis of various heterocyclic rings and represents a significant pharmacophoric group in several classes of therapeutically useful substances . As a bifunctional molecule, it is an ideal intermediate for constructing more complex structures, particularly through the formation of hydrazone derivatives, which are frequently explored for their bioactive potential . Researchers utilize this compound in projects ranging from the development of novel enzyme inhibitors to the synthesis of potential anticancer agents, making it a valuable tool for advancing chemical and pharmaceutical research. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHHBFKFTWYYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423721
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32725-40-9
Record name CTK1C6086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide has demonstrated notable antibacterial and antifungal properties. Studies indicate that derivatives of pyrazole compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli, showing promising results with MIC values as low as 12.5 µg/mL .

1.2 Anticancer Potential
The compound has also been evaluated for its anticancer properties. Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549) and ovarian (A2780) cancer cells. For example, one study found that a related pyrazole derivative exhibited an IC50 value of 5.94 µM against A549 cells, indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of tubulin assembly.

1.3 Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity
Pyrazole compounds, including this compound, have been explored as herbicides due to their ability to inhibit specific enzymatic pathways in plants. This compound can potentially disrupt the growth of unwanted vegetation while being less harmful to crops . Studies have demonstrated effective herbicidal activity at low concentrations, making it a candidate for sustainable agricultural practices.

2.2 Pest Control
In addition to herbicidal properties, pyrazole derivatives have shown promise as insecticides. Their ability to interfere with the nervous systems of pests positions them as effective agents in integrated pest management strategies .

Material Science Applications

3.1 Coordination Chemistry
The coordination properties of this compound have been investigated for use in synthesizing metal complexes. These complexes can exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science .

3.2 Sensor Development
Recent advancements in sensor technology have seen the incorporation of pyrazole derivatives due to their electroactive properties. The ability to form stable complexes with metal ions allows for the development of sensors capable of detecting environmental pollutants or biological markers .

Data Summary Table

Application AreaActivity TypeKey FindingsReferences
Medicinal ChemistryAntimicrobialEffective against S. aureus and E. coli (MIC: 12.5 µg/mL)
AnticancerIC50: 5.94 µM against A549 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AgriculturalHerbicidalEffective at low concentrations
Pest ControlInterference with pest nervous systems
Material ScienceCoordination ChemistryFormation of metal complexes with unique properties
Sensor DevelopmentDevelopment of electroactive sensors

Mechanism of Action

The mechanism of action of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid

Structural Differences :

  • Substituent Position : Pyridin-2-yl (ortho-substituted pyridine) vs. pyridin-4-yl (para-substituted) in the target compound.
  • Functional Group : Carboxylic acid vs. carbohydrazide.

(E)-3-Amino-4-(2-Phenylhydrazinylidene)-1H-Pyrazol-5(4H)-one

Structural Differences :

  • Hydrazinylidene substituent at position 4 vs. carbohydrazide at position 3.
  • Lacks pyridine ring; instead, features a phenylhydrazine moiety.

Reactivity :

  • The hydrazinylidene group may participate in tautomerism, whereas the carbohydrazide in the target compound offers stable hydrogen-bonding sites .

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

Structural Differences :

  • Pyridazine (6-chloropyridazin-3-yl) vs. pyridine (pyridin-4-yl).
  • Functional Group: Ester vs. carbohydrazide.

Electronic Properties :

  • Pyridazine’s electron-deficient nature may enhance electrophilic reactivity compared to pyridine.
  • The chloro substituent increases lipophilicity, contrasting with the polar carbohydrazide group .

Pyrazolo[3,4-d]Pyrimidin-4-yl Hydrazine Derivatives

Structural Differences :

  • Fused pyrazolopyrimidine core vs. simple pyrazole in the target compound.
  • Hydrazine substituents on the pyrimidine ring.

Isomerization Behavior :

  • Exhibit isomerization under specific conditions (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine formation) .
  • The rigid pyridin-4-yl group in the target compound may reduce isomerization propensity compared to fused systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent(s) Functional Group Biological Relevance
3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide Pyrazole Pyridin-4-yl, carbohydrazide Hydrazide Chelation, enzyme inhibition
4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid Pyrazole Pyridin-2-yl, carboxylic acid Carboxylic acid Limited receptor targeting
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Pyrazole 6-Chloropyridazin-3-yl, ester Ester Prodrug potential
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Pyrazole Phenylhydrazinylidene Hydrazinylidene Tautomerism, simpler synthesis

Key Research Findings

  • Electronic Effects : Pyridin-4-yl’s para-substitution enhances conjugation and stability compared to ortho-substituted analogs .
  • Biological Activity : Carbohydrazide derivatives show superior metal-binding and enzyme inhibition compared to ester or carboxylic acid analogs .
  • Synthetic Challenges : Pyridin-4-yl substitution may require specialized catalysts to avoid byproducts observed in pyridin-2-yl syntheses .

Biological Activity

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with a unique carbohydrazide functional group, which contributes to its distinct chemical reactivity and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C9H9N5OC_9H_9N_5O. Its structure consists of a pyrazole ring substituted with a pyridine moiety and a carbohydrazide group, which enhances its reactivity and biological profile. The compound can be synthesized through the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol.

Target Interactions

Research indicates that compounds similar to this compound may target cyclic adenosine monophosphate (cAMP)-dependent protein kinases, specifically the catalytic subunit alpha and its inhibitor. This interaction can lead to alterations in cellular signaling pathways regulated by these kinases.

Biochemical Pathways

The influence on cAMP-dependent pathways suggests potential roles in modulating various cellular processes, including cell proliferation, apoptosis, and metabolic regulation. The compound's ability to induce autophagy without apoptosis in certain cancer cell lines also highlights its multifaceted biological effects .

Anticancer Activity

This compound has been investigated for its anticancer properties across various studies. Here are key findings:

StudyCompoundCell LineIC50 (µM)Mechanism
Fan et al.1-(2′-hydroxy-3′-aroxypropyl)-3-aryl derivativeA54926Induces autophagy
Xia et al.1-arylmethyl derivativeA54949.85Induces apoptosis
Zheng et al.Hydrazone derivativeA5490.28Induces apoptosis
Abdel-Aziz et al.Unspecified derivativeHep-20.74 mg/mLCytotoxicity

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanisms involve both apoptosis and autophagy, suggesting a complex interaction with cancer cell survival pathways .

Recent Advances in Drug Discovery

Recent research has focused on synthesizing derivatives of pyrazole compounds, including those based on the carbohydrazide framework. These derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce cell death through different mechanisms . For instance, compounds derived from 3-pyridin-4-yl-1H-pyrazole have been evaluated for their ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its carbohydrazide group, which allows for further derivatization compared to similar compounds like 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid or its amides. This functional group not only enhances reactivity but also broadens the scope of potential biological applications .

Q & A

Q. What are the optimal synthetic routes for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence product yield?

Answer: The compound can be synthesized via cyclocondensation or hydrazine-mediated reactions. For example, hydrazine hydrate reacts with 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde under reflux in ethanol with acetic acid to yield fused pyrazolo[3,4-c]pyrazole derivatives . Key factors include:

  • Temperature : Reflux conditions (e.g., 80°C) favor cyclization, while room temperature may lead to incomplete reactions.
  • Catalysts : Iodine promotes azide-to-amine conversion at lower temperatures .
  • Solvent polarity : Ethanol enhances solubility of intermediates, while DMF may stabilize reactive intermediates.

Table 1 : Reaction Conditions and Yields

Starting MaterialReagents/ConditionsProductYield (%)
5-azido-pyrazole-carbaldehydeHydrazine hydrate, AcOH, ethanol, refluxPyrazolo[3,4-c]pyrazole75–85
SameHydrazine hydrate, I₂, RTPyrazolo[3,4-c]pyrazol-2-ylamine60–70

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify pyrazole ring protons (δ 7.5–8.5 ppm for pyridinyl protons) and carbonyl signals (δ ~160 ppm) .
  • FT-IR : Confirm the carbohydrazide moiety via N–H stretches (3200–3400 cm1^{-1}) and C=O stretches (1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolve dihedral angles between pyrazole and pyridinyl rings (e.g., 30–50°) and hydrogen-bonding patterns (e.g., N–H⋯O motifs) .

Advanced Research Questions

Q. How do crystallographic parameters inform the reactivity of this compound in supramolecular assemblies?

Answer: Crystal packing analysis reveals non-covalent interactions critical for reactivity:

  • Hydrogen bonds : N–H⋯O bonds (2.8–3.0 Å) form R22_2^2(10) motifs, stabilizing dimeric structures .
  • Torsional angles : The C–N–N–C linkage (81.5°) influences conformational flexibility and ligand-binding potential .
  • Packing diagrams : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement) to resolve disorder in aromatic rings .

Table 2 : Key Crystallographic Data

ParameterValue
Dihedral angle (pyrazole/pyridinyl)47.57°
N–H⋯O bond length2.89 Å
Rint_{\text{int}}0.042

Q. What methodologies resolve contradictions in biological activity data for carbohydrazide derivatives?

Answer: Contradictions in antibacterial or DNA-binding assays (e.g., variable MIC values) require:

  • Dose-response curves : Test concentrations from 1–100 µM to identify IC50_{50} trends .
  • Control experiments : Compare with known DNA intercalators (e.g., ethidium bromide) via UV-Vis titration (e.g., hypochromicity at 260 nm) .
  • Theoretical modeling : Use DFT (e.g., B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can computational methods predict the stability of this compound derivatives?

Answer: Employ density functional theory (DFT) to:

  • Optimize geometry : Calculate bond lengths/angles (e.g., C=O at 1.23 Å) and compare with crystallographic data .
  • Thermodynamic stability : Evaluate Gibbs free energy (ΔG) of tautomers (e.g., keto-enol forms).
  • Solvent effects : Use PCM models to simulate polar protic (e.g., water) vs. aprotic (e.g., DMSO) environments .

Q. What strategies mitigate challenges in characterizing pyrazole-carbohydrazide tautomerism?

Answer:

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH signals) between 25–100°C to detect tautomeric equilibria.
  • X-ray photocrystallography : Capture transient tautomeric states using synchrotron radiation .
  • IR spectroscopy : Track C=O and N–H band shifts in solid-state vs. solution spectra .

Q. How do substituents on the pyridinyl ring modulate the compound’s electronic properties?

Answer: Electron-withdrawing groups (e.g., –NO2_2) decrease electron density on the pyrazole ring, altering:

  • Redox potential : Cyclic voltammetry shows shifts in oxidation peaks (e.g., +0.2 V for –NO2_2 vs. –0.1 V for –OCH3_3).
  • UV-Vis spectra : Bathochromic shifts in λmax_{\text{max}} correlate with extended conjugation .

Q. Guidelines for Researchers

  • Synthesis : Prioritize anhydrous conditions for azide-containing intermediates to avoid side reactions .
  • Crystallography : Use SHELXL’s TWIN and BASF commands for handling twinned crystals .
  • Biological assays : Include positive controls and replicate experiments (n ≥ 3) to ensure statistical validity .

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